molecular formula C9H10BrCl B13594928 1-(2-Bromopropyl)-4-chlorobenzene

1-(2-Bromopropyl)-4-chlorobenzene

Cat. No.: B13594928
M. Wt: 233.53 g/mol
InChI Key: YBQSVDAPZXIABC-UHFFFAOYSA-N
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Description

1-(2-Bromopropyl)-4-chlorobenzene is an organic compound with the molecular formula C9H10BrCl. It is a derivative of benzene, where a bromopropyl group and a chlorine atom are attached to the benzene ring. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-Bromopropyl)-4-chlorobenzene can be synthesized through the bromination of 4-chlorobenzyl chloride. The reaction involves the use of bromine in the presence of a catalyst such as iron or aluminum chloride. The reaction is typically carried out at room temperature, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound involves the continuous flow of reactants through a reactor. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and advanced purification techniques ensures the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromopropyl)-4-chlorobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide ions, amines, or thiols.

    Elimination Reactions: The compound can undergo elimination reactions to form alkenes.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. The reactions are typically carried out in polar solvents such as water or ethanol.

    Elimination Reactions: Strong bases such as potassium hydroxide or sodium ethoxide are used. The reactions are carried out under reflux conditions.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used. The reactions are carried out under acidic or basic conditions.

Major Products Formed

    Substitution Reactions: Products include 4-chlorobenzyl alcohol, 4-chlorobenzylamine, and 4-chlorobenzylthiol.

    Elimination Reactions: The major product is 4-chlorostyrene.

    Oxidation Reactions: Products include 4-chlorobenzaldehyde and 4-chlorobenzoic acid.

Scientific Research Applications

1-(2-Bromopropyl)-4-chlorobenzene has various applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other organic compounds.

    Biology: It is used in the study of enzyme-catalyzed reactions and as a probe for studying biological pathways.

    Medicine: It is used in the development of pharmaceuticals and as a precursor for the synthesis of active pharmaceutical ingredients.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Bromopropyl)-4-chlorobenzene involves its ability to undergo substitution and elimination reactions. The bromine atom acts as a leaving group, allowing the compound to react with various nucleophiles. The chlorine atom on the benzene ring can also participate in electrophilic aromatic substitution reactions. The compound’s reactivity is influenced by the presence of the bromine and chlorine atoms, which affect the electron density of the benzene ring.

Comparison with Similar Compounds

1-(2-Bromopropyl)-4-chlorobenzene can be compared with other similar compounds such as:

    2-Bromopropane: A simple alkyl bromide used in organic synthesis.

    4-Chlorobenzyl chloride: A precursor for the synthesis of this compound.

    4-Chlorostyrene: A product of the elimination reaction of this compound.

The uniqueness of this compound lies in its ability to undergo both substitution and elimination reactions, making it a versatile compound in organic synthesis.

Properties

Molecular Formula

C9H10BrCl

Molecular Weight

233.53 g/mol

IUPAC Name

1-(2-bromopropyl)-4-chlorobenzene

InChI

InChI=1S/C9H10BrCl/c1-7(10)6-8-2-4-9(11)5-3-8/h2-5,7H,6H2,1H3

InChI Key

YBQSVDAPZXIABC-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=C(C=C1)Cl)Br

Origin of Product

United States

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